Methyl fluoroquinolone

Descripción general

Descripción

Methyl fluoroquinolone is a synthetic compound belonging to the fluoroquinolone class of antibiotics These compounds are known for their broad-spectrum antibacterial activity, which is achieved by inhibiting bacterial DNA synthesis

Mecanismo De Acción

- Human cells lack these enzymes, making methyl fluoroquinolone specific to bacterial DNA replication .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Action Environment

Análisis Bioquímico

Biochemical Properties

Methyl fluoroquinolone interacts with bacterial enzymes such as gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA synthesis. By forming a ternary complex with a DNA molecule and these enzymes, this compound blocks bacterial DNA supercoiling , thereby inhibiting the growth and proliferation of bacteria.

Cellular Effects

This compound exerts significant effects on various types of cells. Due to its enhanced penetration ability through cell membranes, it exhibits a high level of antibacterial activity . It affects bacterial reproduction by inhibiting bacterial DNA-gyrase , which is essential for DNA replication, transcription, and repair in bacteria .

Molecular Mechanism

The mechanism of action of this compound involves the formation of a ternary complex with a DNA molecule and bacterial gyrase and topoisomerase IV enzymes . This complex blocks the supercoiling of bacterial DNA, thereby inhibiting DNA replication and transcription . This leads to the death of the bacterial cell .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings . For instance, it has been observed that the antibacterial activity of fluoroquinolones, including this compound, is concentration-dependent . This means that the inhibitory effects on bacterial growth increase with higher concentrations of the drug .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . For instance, it has been observed that higher doses of fluoroquinolones can lead to more significant inhibition of bacterial growth . High doses can also lead to toxic or adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as UGT1A1 and UGT1A9 . The presence of gene polymorphisms, including UGT1A1, UGT1A9, can affect the pharmacokinetic parameters of fluoroquinolones, including the area under the curve (AUC), creatinine clearance (C Cr), maximum plasma concentration (C max), half-life (t 1/2) and peak time (t max) of fluoroquinolones .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It is able to concentrate within phagocytic and non-phagocytic cells and remain active against different facultative, obligate, intracellular pathogens .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm . It is transported to specific cellular compartments where it exerts its antibacterial effects . The subcellular distribution of this compound not only helps us understand how it interacts with host cells but also provides clues in fighting against the bacterial infection .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of methyl fluoroquinolone typically involves the following steps:

Condensation Reaction: Fluorinated anilines or 2-aminopyridines are condensed with ethoxymethylene derivatives of malonate, cyanoacetate, or acetoacetate to form enamines.

Cyclization: The enamine intermediates undergo cyclization to form the quinolone core structure.

Fluorination: Introduction of the fluorine atom at the C-6 position of the quinolone ring is achieved through nucleophilic substitution reactions.

Methylation: The final step involves the methylation of the quinolone structure to obtain this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: Methyl fluoroquinolone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone ring to dihydroquinolone derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinolone ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products:

Oxidation: Quinolone N-oxides.

Reduction: Dihydroquinolone derivatives.

Substitution: Various substituted quinolone derivatives.

Aplicaciones Científicas De Investigación

Methyl fluoroquinolone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the reactivity and synthesis of fluoroquinolones.

Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.

Industry: Utilized in the development of new antibacterial agents and formulations.

Comparación Con Compuestos Similares

- Ciprofloxacin

- Levofloxacin

- Moxifloxacin

- Norfloxacin

Comparison: Methyl fluoroquinolone shares a similar mechanism of action with other fluoroquinolones but has unique features due to the presence of the methyl group. This modification enhances its pharmacokinetic properties, such as improved tissue penetration and reduced resistance development . Additionally, this compound exhibits a broader spectrum of activity against resistant bacterial strains compared to some other fluoroquinolones .

Propiedades

IUPAC Name |

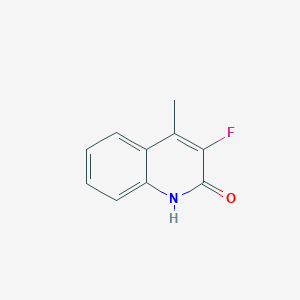

3-fluoro-4-methyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-6-7-4-2-3-5-8(7)12-10(13)9(6)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJZWOFMQJMPNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC2=CC=CC=C12)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20711868 | |

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198831-76-4 | |

| Record name | 3-Fluoro-4-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20711868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-cyclopentyl-2-oxoacetamide](/img/structure/B2989367.png)

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylpropane-1-sulfonamide](/img/structure/B2989374.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![4-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2989380.png)

![1-(4-chlorobenzyl)-3-(4-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)